molecular formula C21H15IN2OS B4615753 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B4615753
M. Wt: 470.3 g/mol
InChI Key: JAACAGLZGZKXFS-UHFFFAOYSA-N
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Description

"2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide" is a compound of interest in the field of organic chemistry, particularly in the context of benzothiazoles, which are known for their significant biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

  • Ravinaik et al. (2021) described the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

  • The molecular structure of related compounds has been characterized using various spectroscopic techniques. Senthilkumar et al. (2021) synthesized and characterized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide through techniques like NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

  • The reactivity of benzothiazoles in various chemical reactions, such as oxidative cyclization, has been explored. Naresh, Kant, & Narender (2014) reported the molecular iodine-mediated oxidative cyclization of benzothiazoles, leading to the formation of new classes of compounds (Naresh, Kant, & Narender, 2014).

Scientific Research Applications

Anticancer and Antimicrobial Applications

A foundational aspect of the research into 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide and related derivatives concerns their promising anticancer and antimicrobial properties. The synthesis of benzothiazole derivatives has been highlighted in studies evaluating their efficacy against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have shown moderate to excellent anticancer activity, often surpassing reference drugs like etoposide in terms of potency (Ravinaik et al., 2021). Concurrently, antimicrobial studies underscore the potential of benzothiazole derivatives as agents against various pathogenic strains, demonstrating a pronounced effect especially against Gram-positive bacteria and Candida strains (Bikobo et al., 2017).

Radioiodinated Derivatives for Tumor Hypoxia Identification

The synthesis and evaluation of radioiodinated nitroimidazole analogues, including those related to benzothiazole structures, mark significant progress in identifying and targeting tumor hypoxia. These compounds have been successful in accumulating within hypoxic tumor cells, presenting a method for distinguishing between aerobic and anaerobic tumor environments, with implications for diagnostic imaging and targeted therapy (Li et al., 2005).

Organic Synthesis and Material Development

The versatility of 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide extends to its utility in organic synthesis and material development. Palladium-catalysed carbonylation processes have been employed to derive novel compounds from 2-iodoaniline derivatives, showcasing the potential for creating diverse organic molecules and materials with specific functional properties (Ács et al., 2006).

Fluorescent Derivatives for Bioimaging

The creation of fluorescent derivatives based on benzothiazole frameworks offers avenues for bioimaging and molecular tracking. Synthesis strategies aiming at benzothiazole- and benzimidazole-based heterocycles have introduced compounds with promising photo-physical properties, applicable in fluorescence microscopy and related imaging techniques to monitor biological processes in real time (Padalkar et al., 2011).

properties

IUPAC Name

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACAGLZGZKXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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